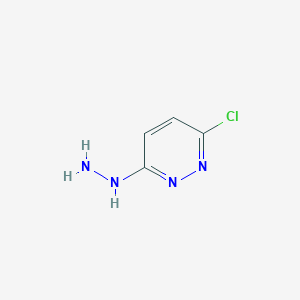

3-Chloro-6-hydrazinopyridazine

説明

Overview of Pyridazine (B1198779) Core Structures in Medicinal Chemistry and Organic Synthesis

The pyridazine nucleus is a privileged scaffold in the design of novel therapeutic agents and functional organic materials. Its inherent chemical properties, including its ability to participate in various reactions and its capacity to form hydrogen bonds, make it an attractive building block for chemists.

Historical Context of Pyridazine Derivatives Research

Research into pyridazine derivatives has a rich history, with initial investigations focusing on their synthesis and fundamental reactivity. Over the decades, the discovery of potent biological activities in pyridazine-containing molecules has propelled this area of research forward. Several derivatives of 3-hydrazinopyridazine, for instance, have been reported to possess a range of interesting biological properties, including chemotherapeutic, anti-inflammatory, and central nervous system modulating effects. nih.gov This has led to a sustained interest in developing new synthetic methodologies to access diverse pyridazine-based compounds.

Significance of Nitrogen-Containing Heterocyclic Compounds (NCHCs) in Pharmaceutical and Agrochemical Fields

Nitrogen-containing heterocyclic compounds are ubiquitous in nature and are central to the development of a vast number of pharmaceuticals and agrochemicals. Their structural diversity and ability to interact with biological targets make them indispensable tools for medicinal and agricultural chemists. Pyridazine-based frameworks are widely distributed in biologically active molecules and are components of several commercially available drugs. mdpi.com In the agrochemical sector, these compounds serve as precursors for herbicides and pesticides, contributing to crop protection. chemimpex.com

Specific Focus on 3-Chloro-6-hydrazinopyridazine (C4H5ClN4)

Among the myriad of pyridazine derivatives, this compound stands out as a particularly valuable and versatile intermediate. Its unique combination of a reactive chlorine atom and a nucleophilic hydrazine (B178648) group on the pyridazine ring makes it a powerful tool for synthetic chemists.

Unique Structural Features and Chemical Reactivity

The molecular structure of this compound, with the chemical formula C4H5ClN4, is characterized by a pyridazine ring substituted with a chlorine atom at the 6-position and a hydrazino group (-NHNH2) at the 3-position. ontosight.ai The presence of the electron-withdrawing chlorine atom and the electron-donating hydrazine group on the same ring system creates a unique electronic environment that governs its reactivity. The hydrazine group is known for its nucleophilicity, making it a key site for further chemical modifications. ontosight.ai

However, the reactivity of the chlorine atom can be influenced by the nature of the other substituent. While the first chlorine atom in the precursor, 3,6-dichloropyridazine (B152260), is readily substituted, the introduction of an electron-donating group like hydrazine can reduce the reactivity of the second chlorine atom. nih.gov In some cases, to overcome this reduced reactivity, the hydrazino group is temporarily converted to a triphenylmethylazo group, which activates the chlorine atom towards nucleophilic substitution. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H5ClN4 | chemimpex.comontosight.ai |

| Molecular Weight | 144.56 g/mol | chemimpex.comsigmaaldrich.com |

| Melting Point | 136-144 °C | chemimpex.com |

| Appearance | Off-white amorphous powder | chemimpex.com |

| CAS Number | 17284-97-8 | chemimpex.comsigmaaldrich.com |

Role as a Precursor and Intermediate in Organic Synthesis and Pharmaceutical Development

This compound is a crucial building block in the synthesis of a wide range of more complex molecules with diverse applications. chemimpex.com Its bifunctional nature allows for sequential or, in some cases, one-pot reactions to construct intricate molecular architectures.

In pharmaceutical development, this compound is utilized in the design of novel anti-cancer and anti-inflammatory drugs. chemimpex.com Researchers have successfully synthesized various bioactive compounds starting from this compound. For example, it has been used to prepare 1-(6-chloropyridazine-3-yl)-3-aryl-5-trifluoromethylpyrazole derivatives, which have shown potential as cyclooxygenase (COX) inhibitors. tandfonline.com Furthermore, it serves as a key starting material for the synthesis of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles, which have been evaluated for their analgesic properties. nih.gov The synthesis of triazolo[4,3-b]pyridazine derivatives, another class of compounds with potential biological activity, also utilizes this compound as a starting material. epa.gov

The general synthetic utility of this compound is highlighted by its reaction with various reagents to yield a plethora of heterocyclic systems. For instance, its reaction with β-diketones or β-ketonitriles leads to the formation of pyrazole (B372694) derivatives. tandfonline.comnih.gov It can also be converted to 3-[2-(3-substituted amino-2-hydroxypropoxy)phenyl]-6-hydrazinopyridazines through a series of reactions. google.com

Table 2: Examples of Compounds Synthesized from this compound

| Starting Material | Reagent(s) | Product Class | Application/Research Area | Source |

| This compound | β-Diketones | Pyrazoles | Cyclooxygenase Inhibition | tandfonline.com |

| This compound | β-Ketonitriles | Pyrazoles | Analgesic Agents | nih.gov |

| This compound | Acetic Acid, Ethyl Chloroformate | Triazolo[4,3-b]pyridazines | Bioactive Compounds | epa.gov |

Structure

3D Structure

特性

IUPAC Name |

(6-chloropyridazin-3-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4/c5-3-1-2-4(7-6)9-8-3/h1-2H,6H2,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYQRYGWWZKUFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30169412 | |

| Record name | 3-chloro-6-hydrazino-pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24831523 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

17284-97-8 | |

| Record name | 3-Chloro-6-hydrazinopyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17284-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-6-hydrazino-pyridazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017284978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17284-97-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloro-6-hydrazino-pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 3 Chloro 6 Hydrazinopyridazine

Established Synthetic Routes for 3-Chloro-6-hydrazinopyridazine

The synthesis of this compound, a key intermediate in the development of various heterocyclic compounds, is primarily achieved through well-established methodologies. These routes leverage the reactivity of pyridazine (B1198779) precursors to introduce the hydrazinyl group, a critical pharmacophore in many biologically active molecules.

Synthesis from 3,6-Dichloropyridazine (B152260) and Hydrazine (B178648) Hydrate (B1144303)

The most direct and widely employed method for the preparation of this compound involves the reaction of 3,6-Dichloropyridazine with hydrazine hydrate. chemicalbook.comjofamericanscience.org This reaction is a classic example of nucleophilic aromatic substitution, where one of the chlorine atoms on the pyridazine ring is displaced by the hydrazine moiety.

The reaction is typically carried out by heating a mixture of 3,6-Dichloropyridazine and hydrazine monohydrate. chemicalbook.com A common procedure involves reacting the two components in a sealed tube at elevated temperatures, such as 80°C, for several hours. chemicalbook.com This process generally results in a high yield of the desired product, often approaching 100%. chemicalbook.com The crude product obtained after the evaporation of the solvent is often of sufficient purity to be used in subsequent synthetic steps without extensive purification. chemicalbook.com

The reaction can be summarized as follows:

Starting Materials: 3,6-Dichloropyridazine, Hydrazine Hydrate Reaction Conditions: Heating at 80°C in a sealed tube for 5 hours. Product: this compound Yield: Approximately 100% chemicalbook.com

Table 1: Synthesis of this compound

| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |

| 3,6-Dichloropyridazine | Hydrazine Hydrate | 80°C, 5 h, sealed tube | This compound | 100 | chemicalbook.com |

Nucleophilic Substitution Reactions in Pyridazine Synthesis

The synthesis of this compound is a prime example of nucleophilic substitution on the pyridazine ring. The pyridazine nucleus is considered electron-deficient, which makes it susceptible to attack by nucleophiles. thieme-connect.de The presence of two adjacent nitrogen atoms in the ring withdraws electron density, activating the carbon atoms for nucleophilic attack. thieme-connect.de

In the case of 3,6-Dichloropyridazine, the chlorine atoms are good leaving groups, facilitating their displacement by nucleophiles like hydrazine. The reaction proceeds through an addition-elimination mechanism, where the nucleophile first adds to the carbon atom bearing the chlorine, forming a tetrahedral intermediate, which then eliminates the chloride ion to yield the substituted product.

The reactivity of the pyridazine ring towards nucleophiles is a fundamental aspect of its chemistry and is exploited in the synthesis of a wide array of substituted pyridazine derivatives. researchgate.netacs.org The choice of solvent, temperature, and the nature of the nucleophile can influence the regioselectivity and efficiency of these substitution reactions.

One-Step Ring Condensation Approaches for Hydrazine Derivatives

While the direct substitution method is prevalent for this compound, one-step ring condensation reactions are also a significant strategy for the synthesis of pyridazine derivatives in general. researchgate.netresearchgate.net These methods typically involve the reaction of a 1,4-dicarbonyl compound or its equivalent with hydrazine or its derivatives. researchgate.net This approach allows for the construction of the pyridazine ring in a single step, often with good control over the substitution pattern.

For instance, the condensation of cyclic anhydrides with hydrazine hydrate can lead to the formation of hydroxypyridazinone and pyrroledione rings. researchgate.net The course of these reactions is often influenced by steric and electronic factors of the substituents on both the anhydride (B1165640) and the hydrazine. researchgate.net While not a direct route to this compound itself, these condensation strategies are crucial for accessing a diverse range of pyridazine cores that can be further functionalized.

Derivatization Strategies Utilizing this compound as a Building Block

This compound serves as a versatile building block for the synthesis of more complex heterocyclic systems, particularly those containing a pyrazole (B372694) ring. The presence of both a reactive chlorine atom and a nucleophilic hydrazinyl group allows for a variety of derivatization strategies.

Formation of Pyrazole Derivatives

A major application of this compound is in the synthesis of pyrazolylpyridazine derivatives. nih.govnih.gov These compounds are of significant interest due to their potential biological activities. The formation of the pyrazole ring is typically achieved through the condensation of the hydrazinyl group of this compound with a 1,3-dicarbonyl compound or a related synthon. nih.govnih.govmdpi.com

Reaction with β-Ketonitriles

The reaction of this compound with β-ketonitriles is a well-established method for the synthesis of 5-aminopyrazole derivatives fused or attached to the pyridazine ring. This reaction is a type of cyclocondensation where the hydrazinyl group reacts with the keto and cyano functionalities of the β-ketonitrile.

The general mechanism involves the initial reaction of the more nucleophilic nitrogen of the hydrazine with the carbonyl group of the β-ketonitrile to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the pyrazole ring. Tautomerization of the resulting imine then yields the stable 5-aminopyrazole derivative.

This synthetic approach is highly efficient and provides access to a wide range of substituted pyrazolylpyridazines. The reaction conditions are typically mild, often involving refluxing the reactants in a suitable solvent like ethanol (B145695), sometimes in the presence of an acid catalyst.

Table 2: Examples of Pyrazole Derivatives from this compound

| Reactant 1 | Reactant 2 | Product | Reference |

| This compound | Acetylacetone | 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine | nih.gov |

| This compound | Malondialdehyde bis(diethyl acetal) | 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine | nih.gov |

Formation of Triazolo[4,3-b]pyridazine Derivatives

The fusion of a triazole ring to the pyridazine core results in the formation of the triazolo[4,3-b]pyridazine heterocyclic system. This compound is a key starting material for accessing this scaffold.

A prominent method for the synthesis of 6-chloro-3-substituted- Current time information in नागपूर डिव्हिजन, IN.nih.govtriazolo[4,3-b]pyridazines involves a two-step process. First, this compound is condensed with various aldehydes to form the corresponding hydrazones. nih.gov These hydrazone intermediates then undergo intramolecular oxidative cyclization to yield the fused triazole ring. nih.gov

A particularly effective and eco-friendly oxidizing agent for this transformation is iodobenzene (B50100) diacetate (IBD). nih.gov The reaction can be carried out under solvent-free conditions by grinding the hydrazone with IBD at room temperature, which leads to the formation of the triazolopyridazine derivatives in high yields.

Table 3: Oxidative Cyclization of Hydrazones

| Hydrazone Precursor (from Aldehyde) | Oxidizing Agent | Conditions | Product |

| Benzaldehyde derivative | Iodobenzene Diacetate (IBD) | Grinding, Room Temp. | 6-Chloro-3-phenyl- Current time information in नागपूर डिव्हिजन, IN.nih.govtriazolo[4,3-b]pyridazine |

| Substituted Benzaldehyde derivatives | Iodobenzene Diacetate (IBD) | Grinding, Room Temp. | 6-Chloro-3-(substituted-phenyl)- Current time information in नागपूर डिव्हिजन, IN.nih.govtriazolo[4,3-b]pyridazine |

| Heteroaromatic Aldehyde derivatives | Iodobenzene Diacetate (IBD) | Grinding, Room Temp. | 6-Chloro-3-(heteroaryl)- Current time information in नागपूर डिव्हिजन, IN.nih.govtriazolo[4,3-b]pyridazine |

The reaction of hydrazino-azaheterocycles with chloroacetyl chloride is a known method for the construction of fused heterocyclic systems. In a reaction analogous to the synthesis of triazolopyridines, this compound can be expected to react with chloroacetyl chloride. asianpubs.org This reaction would likely first produce the N'-(2-chloroacetyl)-hydrazino derivative.

This intermediate possesses both an electrophilic chloroacetyl group and nucleophilic nitrogen atoms, setting the stage for a subsequent cyclization step to form a new ring.

Following the acylation with chloroacetyl chloride, the resulting intermediate can be cyclized to form the triazolo[4,3-b]pyridazine ring system. This cyclization is typically achieved by heating with a dehydrating agent such as phosphorus oxychloride (POCl₃). asianpubs.org The reaction involves an intramolecular nucleophilic attack from one of the pyridazine ring nitrogens onto the carbonyl carbon of the acetyl group, followed by dehydration to form the aromatic triazole ring. This process results in the formation of 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine, a valuable intermediate for further nucleophilic substitution reactions at the chloromethyl group. asianpubs.org

Synthesis of 6-chloro-3-aryl-prepchem.comchemicalbook.comgoogle.com-triazolo[4,3-b]pyridazine

The synthesis of the fused heterocyclic system 6-chloro-3-aryl- prepchem.comchemicalbook.comgoogle.comtriazolo[4,3-b]pyridazine from this compound is a well-established two-step process. This transformation involves the initial formation of a hydrazone intermediate, followed by an oxidative cyclization.

The first step is the condensation reaction between this compound and an appropriate aromatic aldehyde. This reaction forms the corresponding N-aryl-hydrazone derivative. The second step involves an oxidative cyclization of the hydrazone intermediate. Various oxidizing agents can be employed for this ring-closure, with iodobenzene diacetate (IBD) being utilized as an effective and environmentally conscious option. chemicalbook.com

The general reaction pathway is as follows:

Hydrazone Formation: this compound is reacted with an aryl aldehyde (Ar-CHO).

Oxidative Cyclization: The resulting hydrazone is oxidized, leading to the intramolecular cyclization and formation of the stable triazole ring fused to the pyridazine core.

| Reactant 1 | Reactant 2 | Oxidizing Agent | Product | Reaction Conditions |

|---|---|---|---|---|

| This compound | Benzaldehyde | Iodobenzene Diacetate (IBD) | 6-chloro-3-phenyl- prepchem.comchemicalbook.comgoogle.comtriazolo[4,3-b]pyridazine | Grinding in pestle and mortar, room temperature chemicalbook.com |

Synthesis of 6-hydrazino-3-aryl-prepchem.comchemicalbook.comgoogle.com-triazolo[4,3-b]pyridazine

The chloro group at the 6-position of the 6-chloro-3-aryl- prepchem.comchemicalbook.comgoogle.comtriazolo[4,3-b]pyridazine system can be readily displaced by a hydrazino group. This is achieved through a nucleophilic substitution reaction with hydrazine hydrate. This conversion is a key step in the synthesis of derivatives with further functionalization potential at the 6-position.

The reaction involves heating the chlorinated precursor with hydrazine hydrate in a suitable solvent, such as ethanol. This process typically proceeds with high efficiency, affording the desired 6-hydrazino product in good yield. A study reported a yield of 89% for this conversion when conducted in ethanol over 8 hours. chemicalbook.com

| Starting Material | Reagent | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 6-Chloro- prepchem.comchemicalbook.comgoogle.comtriazolo[4,3-b]pyridazine | Hydrazine hydrate | Ethanol | 8 hours | 89% | chemicalbook.com |

Formation of Other Heterocyclic Systems

Beyond the formation of triazolopyridazines, this compound is a valuable building block for other heterocyclic structures. A notable example is the synthesis of pyrazole derivatives. The reaction of this compound with 1,3-dicarbonyl compounds or their equivalents leads to the formation of a pyrazole ring attached to the pyridazine core.

For instance, reacting this compound with malondialdehyde bis-(diethylacetal) in ethanol, catalyzed by acetic acid, results in the formation of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine. This reaction proceeds via a condensation-cyclization sequence, where the hydrazino group first reacts with one carbonyl group (or its equivalent) and then the second carbonyl group to close the five-membered pyrazole ring.

Amino-de-halogenation Reactions with Secondary Cyclic Amines (e.g., pyrrolidine, piperidine, morpholine)

The direct amino-de-halogenation of this compound with secondary cyclic amines such as pyrrolidine, piperidine, or morpholine (B109124) is not the commonly reported synthetic route. While the chlorine atom on the pyridazine ring is susceptible to nucleophilic aromatic substitution, the presence of the hydrazino group can complicate the reaction.

The more conventional and widely practiced approach involves performing the amino-de-halogenation reaction on the precursor molecule, 3,6-dichloropyridazine. In this pathway, one of the chlorine atoms of 3,6-dichloropyridazine is first substituted by the desired secondary amine (e.g., morpholine to yield 3-chloro-6-morpholinopyridazine). In a subsequent step, the remaining chlorine atom is then displaced by hydrazine to introduce the hydrazino group. This sequential approach avoids potential side reactions and provides a more controlled route to the target 3-hydrazino-6-(cyclic amino)pyridazine derivatives.

Reaction Conditions and Catalysis in Synthesis

The synthetic transformations involving this compound are governed by specific reaction conditions and the use of catalysts to facilitate key steps like condensation and cyclization.

Solvent-Free Synthesis Approaches

Solvent-free, or solid-state, synthesis offers a greener alternative to traditional solvent-based methods. This approach has been successfully applied to the synthesis of 6-chloro-3-aryl- prepchem.comchemicalbook.comgoogle.comtriazolo[4,3-b]pyridazines from this compound. chemicalbook.com

The methodology involves the mechanical grinding of the reactants in a pestle and mortar at ambient temperature. chemicalbook.com Initially, this compound and the appropriate aldehyde are homogenized by grinding, which facilitates the formation of the hydrazone intermediate in a short period (e.g., 20 minutes). chemicalbook.com Subsequently, a solid-state oxidizing agent, such as iodobenzene diacetate (IBD), is added to the mixture and grinding is continued. chemicalbook.com This second step effects the oxidative cyclization to yield the final product. chemicalbook.com This solvent-free protocol is noted for its efficiency, reduced reaction times, and ease of handling. chemicalbook.com

Role of Catalysts (e.g., p-toluenesulfonic acid, concentrated HCl)

Acid catalysts play a crucial role in many reactions starting from this compound, particularly in the formation of hydrazones and subsequent cyclization to form new heterocyclic rings. While strong acids like p-toluenesulfonic acid (p-TSA) and concentrated hydrochloric acid (HCl) are common in heterocyclic synthesis, even milder acids like acetic acid have been shown to be effective catalysts in these pathways.

The primary function of the acid catalyst is to activate the carbonyl group of the aldehyde or ketone reactant. By protonating the carbonyl oxygen, the catalyst increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the terminal nitrogen of the hydrazino group in this compound. This acid-catalyzed step is critical for the efficient formation of the initial hydrazone or enehydrazine intermediate.

Furthermore, in subsequent cyclization steps, the acid catalyst facilitates the necessary dehydration or elimination reactions that lead to the formation of the final stable heterocyclic ring system. For example, in the synthesis of pyrazole derivatives, a few drops of acetic acid are sufficient to catalyze the condensation and ring-closing reaction.

Temperature and Time Optimization in Reaction Procedures

The efficiency of the synthesis of this compound is critically dependent on the precise control of reaction temperature and duration. These parameters are pivotal in driving the reaction towards completion, maximizing the yield of the desired product, and minimizing the formation of impurities. Research and procedural documents illustrate that careful optimization of both temperature and time is essential for achieving high-purity this compound in an efficient manner.

Detailed research findings show that specific conditions have been identified to achieve high yields in the synthesis of this compound from 3,6-dichloropyridazine and hydrazine monohydrate. In one established procedure, the reaction is conducted at 80°C for a duration of 5 hours in a sealed tube. chemicalbook.com This set of parameters has been reported to drive the reaction to completion, affording the product in a quantitative yield of 100%. chemicalbook.com

The optimization of these parameters can be further understood by examining analogous reactions for structurally similar compounds, such as isomers like (3-chloro-2-pyridyl)hydrazine. Patent literature on the synthesis of this related compound provides insight into the interplay between temperature and time. For instance, reacting 2,3-dichloropyridine (B146566) with hydrazine hydrate demonstrates a clear relationship between the reaction conditions and the final yield and purity. justia.com

The following data table summarizes findings from various reported syntheses, illustrating the impact of temperature and time on reaction outcomes for hydrazinopyridazines and analogous compounds.

| Starting Material | Product | Temperature (°C) | Time (h) | Yield/Product Purity | Notes |

|---|---|---|---|---|---|

| 3,6-Dichloropyridazine | This compound | 80 | 5 | 100% Yield | Reaction performed in a sealed tube with hydrazine monohydrate. chemicalbook.com |

| 2,3-Dichloropyridine | (3-chloro-2-pyridyl)hydrazine | 110-115 | 14 | 99.2% Purity | Illustrates high purity with moderate reaction time at elevated temperature. justia.com |

| 2,3-Dichloropyridine | (3-chloro-2-pyridyl)hydrazine | 110-120 | 5 | 98.5% Purity | Shows that a shorter time is possible at a slightly higher temperature range. justia.com |

| 2,3-Dichloropyridine | (3-chloro-2-pyridyl)hydrazine | 102-105 | 30 | 90.6% Purity | Demonstrates that lower temperatures require significantly longer reaction times and may result in lower purity. justia.com |

| 2,3-Dichloropyridine | 3-chloro-2-hydrazinopyridine | Reflux | 6 | 97% Yield | Reaction with hydrazine hydrate in DMF. google.com |

As the data indicates, higher temperatures generally facilitate shorter reaction times while maintaining high product purity. For the synthesis of the analogous (3-chloro-2-pyridyl)hydrazine, a reaction at 110-120°C required only 5 hours to achieve 98.5% purity. justia.com In contrast, lowering the temperature to 102-105°C necessitated a significantly longer reaction time of 30 hours and resulted in a lower purity of 90.6%, with a notable amount of unreacted starting material remaining. justia.com This highlights a common optimization challenge: balancing reaction rate with the potential for side reactions or degradation at higher temperatures. The optimal conditions, such as 80°C for 5 hours for this compound, represent a carefully selected balance that ensures a high conversion rate and excellent yield without compromising the integrity of the product. chemicalbook.com

Medicinal Chemistry and Biological Activity of Derivatives

General Overview of Pyridazine (B1198779) Derivatives in Drug Discovery

Pyridazine and its derivatives are key players in the development of new drugs due to their diverse biological activities. nih.gov These compounds serve as crucial building blocks in the synthesis of molecules with therapeutic potential. chemimpex.com The pyridazine nucleus, a six-membered ring with two adjacent nitrogen atoms, can be readily functionalized, allowing for the creation of a vast library of compounds with varied pharmacological profiles. blumberginstitute.org Researchers have successfully incorporated the pyridazine moiety into compounds targeting a range of diseases, highlighting its versatility and importance in medicinal chemistry. nih.govscirp.org

Analgesic Activity of 3-Chloro-6-hydrazinopyridazine Derivatives

Several derivatives of this compound have been synthesized and evaluated for their pain-relieving properties. nih.govmdpi.comnih.gov These compounds have shown promise as potential new analgesic agents, with some exhibiting significant activity in preclinical models. researchgate.netnih.gov

The acetic acid-induced writhing test in mice is a standard method for evaluating the peripheral analgesic effects of new compounds. ajol.infonih.gov This test induces a painful inflammatory response, and the reduction in the number of writhes (abdominal constrictions) indicates analgesic activity. nih.govnih.gov Several studies have utilized this model to assess the analgesic potential of this compound derivatives. For instance, a series of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles, synthesized from this compound, demonstrated moderate to good analgesic activity in this assay. nih.gov Notably, compounds 4D and 7C from this series emerged as promising leads for further investigation. nih.gov

| Compound | Analgesic Activity (% Inhibition of Writhing) | Reference |

|---|---|---|

| Compound 4D | Moderate to Good | nih.gov |

| Compound 7C | Moderate to Good | nih.gov |

| Other Pyridazine Hydrazone Derivatives | Significant reduction in writhing response | mdpi.comnih.govnih.gov |

Molecular docking simulations are computational tools used to predict the binding affinity and interaction patterns of a ligand with a target protein. In the context of analgesic research, cyclooxygenase (COX) enzymes are key targets. nih.govrsc.org Docking studies of this compound derivatives with the target protein 6COX (a cyclooxygenase-2 variant) have provided insights into their potential mechanism of action. nih.gov These simulations have shown a good correlation with the in vivo analgesic activity, suggesting that the observed pain-relieving effects may be mediated through the inhibition of COX enzymes. nih.govrsc.org The docking data helps in understanding the structure-activity relationships and guides the design of more potent analgesic compounds. nih.gov

Anticancer and Cytotoxic Activity of this compound Derivatives

The pyridazine scaffold is a recurring motif in the design of anticancer agents. nih.govjst.go.jp Derivatives of this compound have been investigated for their ability to inhibit the growth of various cancer cells. chemimpex.comnih.gov

The cytotoxic potential of these derivatives has been evaluated against a panel of human cancer cell lines. For example, some pyridazine derivatives have been tested against breast cancer cell lines like MCF-7. scirp.orgnih.govasianpubs.org Studies have shown that certain derivatives exhibit significant cytotoxic activity, inhibiting the proliferation of these cancer cells. tandfonline.comimpactfactor.orgrrpharmacology.ru The inhibitory concentrations (IC50 values) for some of these compounds have been determined, providing a measure of their potency. nih.govresearchgate.net For instance, a series of hydrazide-hydrazone derivatives were synthesized and evaluated for their anticancer activities against MCF-7 cells, with some compounds showing promising results. nih.govmdpi.com

| Compound Series | Activity | Reference |

|---|---|---|

| Pyridopyridazine (B8481360) derivatives | Potent anticancer activity | scirp.org |

| 3,6-disubstituted pyridazines | Excellent to moderate anticancer action | tandfonline.com |

| Hydrazide-hydrazone derivatives | Potent derivatives identified | nih.govresearchgate.net |

| Quinoline hydrazide derivatives | Significant reduction in cell viability | mdpi.com |

Research into the mechanism of action of these anticancer derivatives is ongoing. Some studies suggest that these compounds may induce apoptosis (programmed cell death) in cancer cells. nih.govresearchgate.net For example, certain hydrazone derivatives have been shown to increase caspase-3 activation, a key enzyme in the apoptotic pathway. nih.gov Other potential mechanisms include the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. tandfonline.com The unique physicochemical properties of the pyridazine ring, such as its ability to participate in hydrogen bonding and π-π stacking interactions, are believed to be important for their interaction with biological targets in cancer cells. nih.govblumberginstitute.org

Targeting Specific Biological Pathways (e.g., c-Met/Pim-1 inhibition)

Derivatives of pyridazine have emerged as potent inhibitors of key protein kinases involved in cancer progression, such as c-Met and Pim-1. The c-Met proto-oncogene is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility. Its dysregulation is implicated in various human cancers. Similarly, Pim-1 is a serine/threonine kinase that is overexpressed in several malignancies and is involved in promoting cell survival and proliferation.

In the search for dual c-Met/Pim-1 inhibitors, a series of triazolo[4,3-b]pyridazine derivatives were synthesized. researchgate.net Among these, compound 4g demonstrated potent inhibitory activity against both c-Met and Pim-1, with IC50 values of 0.163 ± 0.01 μM and 0.283 ± 0.01 μM, respectively. researchgate.net This dual inhibition is considered a promising strategy to enhance anticancer efficacy. researchgate.net Further studies revealed that compound 4g affects downstream signaling pathways, showing a decreased level of p-PI3K, p-AKT, and p-mTOR. researchgate.net

Other research has focused on pyridazin-3-one derivatives as c-Met kinase inhibitors. nih.govnih.gov By modifying the parent morpholino-pyridazinone scaffold, potent c-Met inhibitors were developed. nih.gov Structure-based design has led to the optimization of pyridazinone compounds, resulting in molecules like MSC2156119 (compound 22) , which exhibits excellent in vitro potency, high kinase selectivity, and in vivo anti-tumor efficacy at low doses, leading to its selection as a clinical development candidate. nih.gov

Table 1: Inhibitory Activity of Pyridazine Derivatives against c-Met and Pim-1 Kinases

| Compound | Target Kinase | IC50 (μM) |

|---|---|---|

| 4g | c-Met | 0.163 ± 0.01 |

| 4g | Pim-1 | 0.283 ± 0.01 |

| MSC2156119 | c-Met | Data not specified |

Cell Cycle Arrest Studies

The antiproliferative effects of pyridazine derivatives are often linked to their ability to induce cell cycle arrest, a critical mechanism for controlling cancer cell growth.

The dual c-Met/Pim-1 inhibitor, compound 4g , was found to cause MCF-7 breast cancer cells to arrest in the S phase of the cell cycle. researchgate.net This arrest is a key part of its anticancer activity, leading to an acceleration of apoptosis that is 29.61-fold greater than the control. researchgate.net

Similarly, a study on 3,6-disubstituted pyridazine derivatives, such as 11l and 11m , showed that they effectively altered cell cycle progression in both T-47D and MDA-MB-231 breast cancer cell lines. nih.gov Another compound, 2b , a pyrimido-pyridazine derivative, was also found to arrest MDA-MB-231 cells in the S-phase. informahealthcare.com The investigation of pyridazine-based inhibitors in mouse and human breast cancer cell lines further confirmed their ability to modulate the cell cycle. mdpi.com These findings underscore the potential of pyridazine derivatives to halt the proliferation of cancer cells by interfering with the cell division cycle.

Anti-inflammatory Activity

Pyridazine and its derivatives have been extensively studied for their anti-inflammatory properties. nih.gov Chronic inflammation is a key factor in the progression of many diseases, and targeting inflammatory mediators is a significant therapeutic strategy. nih.gov

New pyrazolone-pyridazine conjugates have been synthesized and evaluated for their anti-inflammatory and analgesic properties. nih.gov In these studies, compounds 4c and 4e demonstrated good anti-inflammatory activities with a lower ulcerogenic potential compared to the reference drug, diclofenac. nih.gov These compounds were also shown to inhibit the production of inflammatory cytokines like TNF-α and IL-6. nih.govdaneshyari.com The pyridazine scaffold is considered a crucial framework in medicinal chemistry for developing agents with anti-inflammatory potential. nih.gov

Cyclooxygenase (COX) Inhibition

A primary mechanism for the anti-inflammatory action of many drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin (B15479496) synthesis. researchgate.net Pyridazine derivatives have emerged as a novel prototype for the development of selective COX-2 inhibitors, which offer potential gastrointestinal safety advantages over non-selective NSAIDs. researchgate.netmdpi.com

Several studies have focused on creating pyridazine-based COX-2 inhibitors. mdpi.com For instance, pyrazole-pyridazine hybrids have been designed, with compounds 5f and 6f showing higher COX-2 inhibitory action than celecoxib (B62257), with IC50 values of 1.50 and 1.15 μM, respectively. rsc.org Another study reported that compound 6b exhibited potent COX-2 inhibition with an IC50 value of 0.18 µM, which is more potent than celecoxib (IC50 = 0.35 µM). nih.gov The selectivity of these compounds for COX-2 over COX-1 is a key attribute, potentially leading to safer anti-inflammatory drugs. nih.gov Molecular docking studies have helped to rationalize the potency and selectivity of these compounds, showing their ability to interact with key amino acid residues in the COX-2 active site. nih.govnih.gov

Table 2: COX-2 Inhibitory Activity of Pyridazine Derivatives

| Compound | IC50 (μM) for COX-2 | Selectivity Index (SI) |

|---|---|---|

| 5f | 1.50 | Data not specified |

| 6f | 1.15 | Data not specified |

| 6b | 0.18 | 6.33 |

| Celecoxib (Reference) | 0.35 | Data not specified |

Antituberculosis Potential

The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents. Pyridazine derivatives have shown promise in this area. nih.govresearchgate.net

A series of N1-substituted-diphenyl ether-bis-pyridazine (BP) derivatives were designed and synthesized. nih.gov Two of these compounds, 2a and 3b , were identified as potent inhibitors of M. tuberculosis (Mtb), with activity superior to the second-line drug Pyrimethamine and equal to Cycloserine. nih.gov Further screening confirmed these results, indicating that these compounds are effective against both replicating and non-replicating Mtb and act via a bactericidal mechanism. nih.gov Another study evaluated eighteen novel compounds with a pyridazine moiety, finding three to be moderately active against M. tuberculosis. nih.gov

Antimalarial Activity

Malaria remains a major global health problem, and the spread of drug resistance necessitates the discovery of new antimalarial compounds. Derivatives of pyridazine have been explored for their potential to combat the Plasmodium falciparum parasite. nih.gov

Imidazopyridazine inhibitors of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) have been investigated. nih.gov By modifying the linker group, researchers developed new analogues with useful in vitro activity and good selectivity against human kinases. nih.gov Other studies have synthesized various heterocyclic compounds, including pyrazolopyridine derivatives, which showed in vitro activity against chloroquine-resistant strains of P. falciparum with IC50 values in the low micromolar range. researchgate.net For example, derivatives 87 , 89 , and 92 were among the most active, with IC50 values of 3.46 μM, 3.60 μM, and 3.60 μM, respectively. mdpi.com Novel hydrazone compounds have also demonstrated broad-spectrum antiplasmodial activity, inhibiting blood-stage proliferation of drug-resistant P. falciparum strains. nih.gov

Antimicrobial Properties (Antibacterial and Antifungal)

Pyridazine derivatives possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. researchgate.netproquest.comslideshare.net

Antibacterial Activity: Numerous studies have reported the synthesis of novel pyridazinone derivatives with significant antibacterial activities against various pathogens. mdpi.com One study synthesized a series of pyridazine compounds and tested them against strains like Staphylococcus aureus, Streptococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa. africaresearchconnects.com A specific hydrazone derivative, 1-[4-(2-methoxybenzyl)-6-methylphenyl pyridazin-3(2H)-ylidene]-2-(2-carboxydiphenyl methyl) hydrazine (B178648) , demonstrated remarkable antimicrobial activity. africaresearchconnects.com In another series, compounds 7 and 13 were found to be highly active against methicillin-resistant S. aureus (MRSA), P. aeruginosa, and Acinetobacter baumannii with MIC values ranging from 3.74–8.92 µM. mdpi.com The structure-activity relationship suggests that minor differences in the molecular structure can significantly affect antibacterial potency. researchgate.net

Antifungal Activity: The antifungal potential of pyridazine derivatives has also been well-documented. researchgate.net A series of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one derivatives were synthesized and showed weak to good antifungal activities against fungi such as G. zeae, F. oxysporum, and C. mandshurica. nih.gov Compounds 3e , 3h , 7b , and 7c displayed notable antifungal activity in this study. nih.gov Other research has also highlighted the antifungal properties of pyrazolo-pyridazine derivatives, with certain compounds exhibiting potent action against various fungal pathogens. medwinpublishers.com Two new compounds, a pyridinone (PYR ) and a triazine (TRI ), were identified as having rapid fungicidal activity against Candida albicans, including drug-resistant strains. mdpi.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-[4-(2-methoxybenzyl)-6-methylphenyl pyridazin-3(2H)-ylidene]-2-(2-carboxydiphenyl methyl) hydrazine |

| MSC2156119 |

| Pyrimethamine |

| Cycloserine |

| Diclofenac |

| Celecoxib |

| PYR (1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one) |

Antihypertensive Properties of New Hydrazinopyridazine Derivatives

The quest for novel antihypertensive agents has led to significant research into the derivatives of this compound. These compounds share a structural resemblance to known vasodilators, and various modifications to the pyridazine ring have been explored to enhance their therapeutic potential.

One area of investigation has been the synthesis of 3-hydrazino-6-monoalkylaminopyridazines. These compounds were synthesized by reacting 3,6-dichloropyridazine (B152260) with different N-monoalkylbenzylamines, followed by a reaction with hydrazine and subsequent debenzylation. When evaluated for their antihypertensive effects, these new derivatives demonstrated activity comparable to or greater than hydralazine (B1673433), a commonly used antihypertensive medication. However, their potency was found to be lower than that of propildazine. nih.gov

Another successful approach involved the introduction of various heteroaryl rings at the 6-position of the pyridazine nucleus. Researchers have synthesized a range of 6-heteroaryl-3-hydrazinopyridazines, incorporating moieties such as pyrrole, pyrazole (B372694), imidazole, triazole, tetrazole, thiophene, indole, and carbazole. nih.gov The antihypertensive action of these derivatives was assessed in both normotensive and spontaneously hypertensive rats, with dihydralazine (B103709) used as a reference compound. nih.gov

Among these, the 6-imidazol-1-yl derivatives were identified as being particularly active. nih.gov Notably, the compound 3-hydrazino-6-(2-methylimidazol-1-yl)pyridazine (B8775768) exhibited an oral activity 4.9 times greater than that of dihydralazine in spontaneously hypertensive rats. nih.gov Encouragingly, the acute toxicity (LD50) of this promising derivative was found to be very similar to that of dihydralazine. nih.gov

Further studies have explored derivatives such as 3-hydrazinocycloheptyl[1,2-c]pyridazine and its hydrazone derivatives. These compounds were found to have antihypertensive activity at least as great as that of hydralazine against genetic, neurogenically-induced, and deoxycorticosterone acetate-NaCl-induced hypertension. ubi.pt Research on the vasorelaxation of rat aorta suggests that these compounds, much like hydralazine, exert their antihypertensive effects through the direct relaxation of vascular smooth muscle. ubi.pt

Table 1: Antihypertensive Activity of Selected Hydrazinopyridazine Derivatives

| Compound | Modification | Relative Activity | Reference Compound | Animal Model |

|---|---|---|---|---|

| 3-Hydrazino-6-monoalkylaminopyridazines | Substitution at 6-position with monoalkylamino groups | Same or higher activity | Hydralazine | Not Specified |

| 3-Hydrazino-6-(2-methylimidazol-1-yl)pyridazine | Substitution at 6-position with 2-methylimidazol-1-yl group | 4.9 times the activity | Dihydralazine | Spontaneously Hypertensive Rats |

| 3-Hydrazinocycloheptyl[1,2-c]pyridazine | Fused cycloheptyl ring | At least as great as | Hydralazine | Rats with various induced hypertension models |

Other Potential Biological Activities and Therapeutic Applications

Beyond their antihypertensive effects, derivatives of pyridazine and related hydrazone compounds have been investigated for a wide spectrum of pharmacological activities, suggesting a broad therapeutic potential. The pyridazine nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with various biological targets. nih.gov

The incorporation of the pyridazine ring into larger molecular structures has yielded compounds with diverse biological profiles. For instance, pyridazine-3(2H)one-based molecules have been reported to possess anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral activities. nih.gov The presence of nitrogen atoms and a keto functionality in the pyridazinone ring allows for protonation and hydrogen bond formation, which may contribute to their wide range of pharmacological properties. nih.gov

Hydrazone derivatives, which can be formed from this compound, are a class of compounds known for their extensive biological activities. Research has shown that hydrazones can exhibit anticonvulsant, antidepressant, analgesic, anti-inflammatory, antiplatelet, antimalarial, antimicrobial, antimycobacterial, and antitumoral properties. nih.govnih.gov The azometine proton (-NHN=CH-) in hydrazones is a key structural feature for their biological activity. nih.gov

Furthermore, fused pyridazine systems, such as pyridopyridazines, have been explored for various therapeutic applications. These derivatives have shown potential as anti-inflammatory, analgesic, antiasthmatic, antidiabetic, antituberculosis, and antimicrobial agents. scirp.orgslideshare.net The versatility of the pyridazine scaffold allows for the development of compounds that can interact with different biological targets, including protein kinases involved in inflammatory processes. scirp.org

While these findings are promising, it is important to note that much of this research pertains to the broader classes of pyridazine and hydrazone derivatives. Further investigation is required to specifically elucidate the full range of biological activities of derivatives synthesized directly from this compound.

Table 2: Potential Biological Activities of Pyridazine and Hydrazone Derivatives

| Derivative Class | Potential Biological Activities |

|---|---|

| Pyridazine-3(2H)ones | Anti-inflammatory, Analgesic, Anticancer, Antimicrobial, Antiviral nih.gov |

| Hydrazones | Anticonvulsant, Antidepressant, Analgesic, Anti-inflammatory, Antiplatelet, Antimalarial, Antimicrobial, Antimycobacterial, Antitumoral nih.govnih.gov |

| Pyridopyridazines | Anti-inflammatory, Analgesic, Antiasthmatic, Antidiabetic, Antituberculosis, Antimicrobial scirp.orgslideshare.net |

Computational and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the identity and purity of 3-chloro-6-hydrazinopyridazine. Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to provide a comprehensive structural picture.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in this compound. The IR spectrum of this compound and its derivatives typically exhibits characteristic absorption bands corresponding to specific vibrational modes. For instance, in a derivative, the N-H stretching vibrations of the hydrazino group are observed in the region of 3381 cm⁻¹, while the C=N stretching vibration appears around 1695 cm⁻¹. iucr.org The N=N and Ar-O stretching vibrations have also been identified at 1502 cm⁻¹ and 1314 cm⁻¹, respectively. iucr.org In another study, the IR spectrum of a related hydrazinyl derivative showed bands for νC=N at 1618 cm⁻¹ and νNH at 3259 cm⁻¹. ajbasweb.com

Table 1: Key IR Spectral Data for this compound Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| N-H | Stretching | 3381, 3259 | iucr.orgajbasweb.com |

| C=N | Stretching | 1695, 1618, 1609 | iucr.orgajbasweb.com |

| N=N | Stretching | 1502 | iucr.org |

| Ar-O | Stretching | 1314 | iucr.org |

| C=O | Stretching | 1677 | ajbasweb.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR)

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule, confirming the connectivity of the pyridazine (B1198779) ring and the hydrazino substituent.

In derivatives of this compound, ¹H NMR spectra show distinct signals for the protons on the pyridazine ring and the hydrazino group. For example, in a synthesized pyrazole (B372694) derivative, the pyridazine protons (H-4' and H-5') appear as doublets at δ 8.43 and 8.22 ppm, respectively, with a coupling constant of J = 9.2 Hz. tandfonline.com

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. In a study of triazolo[4,3-b]pyridazine derivatives, the carbon signals of the pyridazine ring were observed in the range of δ 123-149 ppm. arkat-usa.org

Table 2: Representative ¹H and ¹³C NMR Data for this compound Derivatives

| Nucleus | Compound Type | Chemical Shift (δ, ppm) | Reference |

| ¹H | Pyrazole derivative | 8.43 (d, J=9.2 Hz, H-4'), 8.22 (d, J=9.2 Hz, H-5') | tandfonline.com |

| ¹H | Triazolo[4,3-b]pyridazine derivative | 7.35 (s, 1H), 7.71 (m, 5H) | arkat-usa.org |

| ¹³C | Triazolo[4,3-b]pyridazine derivative | 40.33, 55.08, 124.31, 128.33, 129.43, 129.62, 134.60, 137.74, 143.32, 146.39, 148.91 | arkat-usa.org |

| ¹³C | Pyrazole derivative | 129.98 (C5'), 140.17 (C4') | tandfonline.com |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The molecular formula of this compound is C₄H₅ClN₄, with a molecular weight of 144.56 g/mol . sigmaaldrich.com Mass spectral data for derivatives often show the molecular ion peak (M+), which corroborates the expected structure. For instance, the mass spectrum of a triazolo[4,3-b]pyridazine derivative showed a molecular ion peak at m/z 357 (8.62%). arkat-usa.org

Elemental Analysis

Elemental analysis is a crucial technique to experimentally verify the elemental composition of synthesized compounds, including derivatives of this compound. This method provides the percentage of carbon (C), hydrogen (H), and nitrogen (N) in the compound, which can be compared with the theoretically calculated values based on the molecular formula. For example, for the compound C₁₅H₁₀ClF₃N₄, the calculated elemental analysis was C, 53.19%; H, 2.98%; N, 16.54%, which was found to be in close agreement with the experimental values of C, 53.28%; H, 2.27%; N, 16.14%. tandfonline.com Similarly, for C₅₂H₄₂N₈, the calculated values were C, 80.18%; H, 5.43%; N, 14.39%, and the found values were C, 80.20%; H, 5.42%; N, 14.40%. ajbasweb.com

Chromatographic Analysis (e.g., TLC, HPLC)

Chromatographic techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are essential for monitoring the progress of reactions involving this compound and for assessing the purity of the final products. arkat-usa.orgbenchchem.com

TLC is often used for rapid, qualitative analysis of reaction mixtures. For the purification of derivatives, column chromatography with a mobile phase such as an acetone/hexane mixture (3:2) on silica (B1680970) gel is frequently employed. arkat-usa.org HPLC provides a more quantitative measure of purity. A reverse-phase (RP) HPLC method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid has been developed for the analysis of this compound. sielc.com For applications compatible with mass spectrometry, formic acid is used instead of phosphoric acid. sielc.com Thermo Fisher Scientific specifies an assay purity of ≥97.5% by HPLC for their this compound product. thermofisher.com

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have become powerful tools to complement experimental data and to predict the structural and electronic properties of molecules like this compound and its derivatives. Density Functional Theory (DFT) calculations are commonly used to optimize the molecular geometry and to calculate vibrational frequencies. nih.gov

For instance, in a study on a hydrazone derivative, DFT calculations with the B3LYP/6-31G(d) level of theory were used to validate vibrational modes, showing good agreement with experimental IR data. benchchem.com Molecular modeling studies, such as molecular docking, are also employed to investigate the potential biological activity of derivatives. For example, the binding affinity of a hydrazone derivative of this compound to the EGFR kinase receptor was calculated to be -8.43 kJ mol⁻¹, suggesting its potential as an EGFR inhibitor. iucr.org These computational approaches provide a deeper understanding of the molecule's behavior and guide the design of new compounds with desired properties. nih.govbenchchem.com

Molecular Docking and Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein receptor.

Research has shown that derivatives of this compound can be effectively studied using molecular docking to predict their interactions with various protein targets. For instance, a hydrazone derivative, 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone monohydrate, was synthesized from this compound and investigated for its potential as a kinase inhibitor. iucr.orgiucr.org Docking studies were performed against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). The results indicated that the compound binds more favorably to EGFR, with a binding energy of -8.43 kJ/mol, compared to -6.88 kJ/mol for HER2. iucr.org The interactions within the EGFR binding pocket were characterized by hydrogen bonds and hydrophobic interactions, suggesting its potential as a potent EGFR inhibitor. iucr.orgiucr.org

In another study, a series of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles, synthesized using this compound, were evaluated as potential analgesic agents. nih.govthieme-connect.com Molecular docking simulations were carried out against the cyclooxygenase-2 (COX-2) enzyme (PDB ID: 6COX). The docking results were well-correlated with the in vivo analgesic activity, justifying the potential of the synthesized series. nih.govthieme-connect.com Specifically, compounds 4d and 7c emerged as promising leads for further investigation based on these computational and biological assays. nih.gov

Furthermore, heteroleptic copper(II) complexes incorporating ligands derived from this compound have been docked with the Fibroblast Growth Factor Receptor (FGFR) kinase receptor. doi.org These studies help to elucidate the potential mechanism of action for their observed anticancer properties. doi.org The analysis of nonbonded contacts in protein-ligand complexes has also highlighted the significance of Cl–π interactions, where a chlorine atom interacts with an aromatic ring, with an average distance of 3.6 Å. nih.gov This type of interaction is relevant for chloro-substituted compounds like this compound and its derivatives. nih.gov

| Derivative/Complex | Target Protein | Binding Energy (kJ/mol) | Key Interactions Noted | Source |

|---|---|---|---|---|

| 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone | EGFR | -8.43 | Hydrogen bonding, Hydrophobic interactions | iucr.org |

| 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone | HER2 | -6.88 | Hydrogen bonding, Hydrophobic interactions | iucr.org |

| 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles (e.g., 4d, 7c) | COX-2 (6COX) | Data correlated with in vivo activity | Not specified | nih.gov |

| Heteroleptic copper(II) complexes with pyridazine-based ligands | FGFR Kinase Receptor | Not specified | Strong binding observed for active complexes | doi.org |

Density Functional Theory (DFT) in Computational Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. For compounds like this compound and its derivatives, DFT is employed to predict molecular geometry, vibrational frequencies (FT-IR and Raman spectra), NMR chemical shifts, and electronic properties such as frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP). dergipark.org.trresearchgate.net

DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p), have been successfully applied to hydrazone derivatives. dergipark.org.tr For example, in the study of 3-chloro-2-{(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}pyridine, a related hydrazone, DFT was used to obtain the optimized molecular geometry. dergipark.org.tr The calculated vibrational spectra were then compared with experimental FT-IR and FT-Raman data, showing good agreement after scaling. dergipark.org.tr Theoretical NMR chemical shifts, computed using the Gauge-Including Atomic Orbital (GIAO) method, were also correlated with experimental spectra. dergipark.org.tr

Furthermore, DFT studies provide insights into the reactivity and stability of these molecules. The analysis of the HOMO-LUMO energy gap helps in understanding the charge transfer interactions occurring within the molecule. dergipark.org.tr The MEP map is used to visualize the charge distribution and predict sites susceptible to electrophilic and nucleophilic attack. dergipark.org.trresearchgate.net For instance, in one study, the MEP surface showed that the oxygen atoms of nitro groups were prone to electrophilic attack, while the hydrazine (B178648) group's hydrogen was susceptible to nucleophilic attack, indicating a favorable intramolecular hydrogen bonding interaction. researchgate.net DFT can also predict thermochemical properties and regioselectivity in substitution reactions, where the electron-withdrawing effect of the chlorine atom in pyridazine derivatives directs nucleophilic attack. benchchem.com

| Property Calculated | Method/Basis Set | Compound Type | Key Findings | Source |

|---|---|---|---|---|

| Molecular Geometry, Vibrational Frequencies, NMR Shifts | DFT/B3LYP/6-31G(d,p) | Hydrazone of 3-chloro-2-hydrazinopyridine | Good correlation between theoretical and experimental spectroscopic data. | dergipark.org.tr |

| HOMO-LUMO, MEP, NBO Analysis | DFT/B3LYP/6-31G(d,p) | Hydrazone of 3-chloro-2-hydrazinopyridine | Analysis of charge transfer, hyperconjugative interactions, and reactive sites. | dergipark.org.tr |

| Thermochemical Properties, Regioselectivity | DFT (e.g., B3-LYP) | 6-Chloro-3-hydroxypyridazine | Chlorine's electron-withdrawing effect directs nucleophilic attack. | benchchem.com |

| Optimized Structures, Molecular Orbitals | DFT | Copper(II) complexes of pyridazine-based ligands | Confirmed distorted square pyramidal geometry around the copper(II) ion. | doi.org |

Simulation of Solvent Effects using Molecular Dynamics

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. While direct MD simulation studies focusing exclusively on this compound are not extensively documented, the technique is crucial for understanding the behavior of its derivatives in biological systems. MD simulations can be combined with DFT to model solvent effects, providing a more accurate picture of molecular behavior in solution. benchchem.com

In the broader context of drug design involving similar heterocyclic compounds, MD simulations are used to assess the stability of protein-ligand complexes predicted by molecular docking. researchgate.net For example, after docking a ligand into a receptor's active site, an MD simulation can be run to observe the dynamics of the complex over time in a simulated aqueous environment. This helps to validate the docking pose and assess the stability of key interactions, such as hydrogen bonds. Research on derivatives of related compounds often employs MD simulations to understand their interaction with targets like COX-2. researchgate.net

For computational studies on reactivity, solvent effects are often implicitly included using models like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) within DFT calculations. These models can simulate the influence of different solvents on the electronic structure and reactivity of the molecule without the computational expense of explicit MD simulations. rsc.org

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to improve potency and reduce toxicity. This compound serves as a key starting material for generating libraries of compounds for SAR studies.

One prominent example involves the development of anti-cryptosporidiosis agents. nih.gov Starting from a triazolopyridazine lead compound, researchers synthesized a series of analogs to explore the SAR of the heterocyclic head group. nih.gov this compound was a reactant in the synthesis of some of these analogs. nih.gov The study found that the triazolopyridazine core was remarkably intolerant to substitution, with most modifications leading to a decrease in potency against Cryptosporidium parvum. nih.gov This highlights the critical role of the specific heterocyclic system in the observed biological activity.

Another SAR study focused on synthesizing a series of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their subsequent derivatives for evaluation as analgesic agents. nih.govthieme-connect.com The initial pyrazoles were synthesized from this compound. The 6'-chloro group was then replaced with various cyclic amines (pyrrolidine, piperidine, morpholine) to explore how these modifications affected analgesic activity. nih.govthieme-connect.com The results showed that several of the synthesized compounds exhibited moderate to good analgesic activity compared to the standard drug, diclofenac, with specific derivatives identified as promising leads. nih.gov These studies underscore the utility of this compound as a scaffold for generating chemical diversity and establishing clear SAR trends.

| Parent Compound/Scaffold | Modification Strategy | Biological Target/Activity | Key SAR Finding | Source |

|---|---|---|---|---|

| Triazolopyridazine Lead (from MMV665917) | Replacement of the triazolopyridazine head group using derivatives from this compound. | Anti-Cryptosporidium parvum activity | The triazolopyridazine head group was found to be crucial for potency; most replacements resulted in less active compounds. | nih.gov |

| 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles | Replacement of the 6'-chloro group with various cyclic secondary amines (pyrrolidine, piperidine, morpholine). | Analgesic activity | Substitution with cyclic amines led to compounds with moderate to good analgesic activity, identifying promising leads (4d and 7c). | nih.govthieme-connect.com |

Applications Beyond Medicinal Chemistry

Agricultural Chemistry

In the field of agricultural chemistry, 3-Chloro-6-hydrazinopyridazine serves as a foundational component in the creation of products designed to protect crops and enhance yield. chemimpex.comchemimpex.com The compound's ability to interact with biological systems is a key factor in its application for developing agrochemicals. chemimpex.com Research has identified this compound as a contaminant on microplastics, labeling it as a pesticide, which underscores its use in agricultural formulations. mdpi.com

This compound is utilized as a precursor in the synthesis of novel herbicides. chemimpex.comchemimpex.com Its structural framework is incorporated into more complex molecules that are designed to exhibit herbicidal activity, aiding in the management of unwanted plant species and weeds that compete with crops for resources. chemimpex.com The development of new herbicides is critical for managing weed resistance, and intermediates like this compound provide a chemical scaffold for creating compounds with alternative modes of action.

The compound is a key starting material in the development of a range of pesticides aimed at protecting crops from various pests. chemimpex.comchemimpex.com The hydrazine (B178648) moiety is particularly reactive and allows for the synthesis of diverse derivatives, leading to the creation of new bioactive molecules for crop protection. chemimpex.com For instance, research into structurally similar hydrazinopyridine derivatives has shown significant fungicidal activity against pathogens like tomato bacterial spot and cucumber Fusarium wilt, providing a basis for the development of new pesticides. google.com

Table 1: Applications of this compound in Agricultural Chemistry

| Application Area | Role of this compound | Desired Outcome |

| Herbicide Development | Precursor/Intermediate | Enhanced crop protection against weeds. chemimpex.com |

| Pesticide Development | Precursor/Intermediate | Creation of effective and potentially environmentally friendly agrochemicals to combat pests and diseases. chemimpex.comchemimpex.com |

Material Science

The versatility of this compound also extends to material science, where its chemical properties are harnessed to create advanced materials with specific, enhanced characteristics. chemimpex.com

This compound is used in the formulation of specialty polymers. chemimpex.com Its bifunctional nature, with reactive sites on the hydrazine and pyridazine (B1198779) components, allows it to be incorporated into polymer chains as a monomer or a cross-linking agent. This can impart unique thermal, mechanical, or chemical resistance properties to the resulting polymer, making it suitable for specialized industrial applications.

In the development of advanced coatings, this compound is used to improve durability and resistance to environmental factors. chemimpex.com When integrated into a coating formulation, it can enhance adhesion to substrates and improve resistance to degradation from UV light, chemicals, and weathering. This leads to longer-lasting protective coatings for a variety of surfaces. chemimpex.com

Table 2: Applications of this compound in Material Science

| Application Area | Role of this compound | Desired Outcome |

| Specialty Polymers | Monomer/Cross-linking Agent | Formulation of polymers with unique and enhanced properties. chemimpex.com |

| Durable Coatings | Additive/Formulation Component | Increased durability and resistance to environmental degradation. chemimpex.com |

Analytical Chemistry

In analytical chemistry, this compound functions as a specialized reagent for the detection and measurement of other chemical substances. chemimpex.combiosynth.com

It is employed as a reagent to help detect and quantify other compounds within complex mixtures. chemimpex.com Furthermore, it has been identified as a redox potential probe with applications in turbidimetric methods for detecting hydrogen peroxide and nitric oxide. biosynth.com It can also serve as a fluorogenic probe, which is particularly useful for detecting chlorine atoms in biological systems, highlighting its sensitivity and utility in complex analytical tasks. biosynth.com

Table 3: Applications of this compound in Analytical Chemistry

| Application Area | Specific Use | Target Analytes |

| Chemical Analysis | Reagent | General compounds in complex mixtures. chemimpex.com |

| Redox Sensing | Redox Potential Probe | Hydrogen Peroxide, Nitric Oxide. biosynth.com |

| Fluorescence Probing | Fluorogenic Probe | Chlorine Atoms. biosynth.com |

Reagent in Detection and Quantification of Chemical Substances

This compound is employed as a reagent in various chemical analyses, facilitating the detection and measurement of other compounds within complex mixtures. chemimpex.com Its hydrazino group is key to this function, reacting with specific functional groups to create new, easily detectable molecules.

One notable application is in the detection and quantification of reducing sugars. The compound can react with sugars like glucose and fructose. nih.govajbasweb.com This reaction can be part of a post-column High-Performance Liquid Chromatography (HPLC) method, where the sugars are first separated and then reacted with a reagent system to produce a signal that can be measured, for instance, by a UV detector. nih.govsci-hub.se This derivatization process enhances the sensitivity and selectivity of the analysis. nih.gov

The compound also serves as a redox potential probe. biosynth.com It is used in the turbidimetric detection of the redox potential of substances like hydrogen peroxide and nitric oxide. biosynth.com Furthermore, it has been explored as a fluorogenic probe for the detection of chlorine atoms in biological systems. biosynth.com

Derivatization Reagent in HPLC Determination

In High-Performance Liquid Chromatography (HPLC), derivatization is a technique used to chemically modify an analyte to enhance its detection or improve its separation from other components. sci-hub.se this compound can be used as a pre-column or post-column derivatization reagent, particularly for carbonyl compounds like aldehydes and ketones, as well as for reducing sugars. chemimpex.comnih.gov

The hydrazine moiety of this compound reacts with the carbonyl group of an analyte to form a stable hydrazone derivative. This new derivative often possesses a strong chromophore, making it highly detectable by UV-Vis spectrophotometry, a common detection method in HPLC. This process is crucial for analyzing substances that have poor UV absorbance in their natural state. sci-hub.se

For example, a method for analyzing reducing sugars involves their separation on an HPLC column followed by a post-column reaction. nih.gov While a specific study details a post-column reaction with a Cu(II)-neocuproine reagent to detect sugars like glucose, fructose, maltose, and lactose, the principle of using a derivatizing agent like this compound follows a similar logic. nih.gov The derivatization would create a product with enhanced detectability, allowing for sensitive quantification in various samples, including foods. nih.gov

Table 1: Example HPLC Method for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |

| Alternative Mobile Phase (MS-compatible) | Acetonitrile (MeCN) and water with formic acid |

| Technique | Reverse Phase (RP) HPLC |

| Application Note | Method is scalable for preparative separation and suitable for pharmacokinetics. sielc.com |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The development of new synthetic routes for pyridazine (B1198779) derivatives is a key area of ongoing research. Traditional methods are being supplemented by innovative strategies that offer improved efficiency, yield, and substrate scope. One promising approach involves the aza-Diels-Alder reaction, which allows for the highly regioselective synthesis of pyridazine derivatives under neutral, metal-free conditions. organic-chemistry.orgorganic-chemistry.org This method utilizes 1,2,3-triazines and 1-propynylamines to construct the pyridazine ring, providing a sustainable and cost-effective alternative to older metal-catalyzed processes. organic-chemistry.org

Other modern synthetic strategies include:

Cycloaddition Reactions: The use of cycloaddition reactions provides a direct pathway to the pyridazine core. organic-chemistry.org

Condensation and Cyclization: Various condensation and cyclization strategies starting from different building blocks, such as pyridazinones, are being explored to create diverse pyridopyridazine (B8481360) derivatives. mdpi.com

Multi-component Reactions: Designing one-pot, multi-component reactions simplifies synthetic procedures, reduces waste, and allows for the rapid generation of a library of derivatives from simple precursors.

These advanced synthetic methodologies are crucial for expanding the chemical space around the 3-Chloro-6-hydrazinopyridazine scaffold, providing a larger pool of compounds for biological screening and drug discovery. organic-chemistry.org

Advanced Computational Studies for Target Identification and Drug Design

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern medicinal chemistry, accelerating the discovery of new therapeutic agents. mdpi.combeilstein-journals.org For derivatives of this compound, advanced computational methods can be employed to identify novel biological targets and to design molecules with optimized binding affinities and specificities.

Key computational techniques include:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target protein. beilstein-journals.org It can be used to screen virtual libraries of pyridazine derivatives against known biological targets to identify potential hits. Docking simulations have already been used to rationalize the structure-activity relationships of some pyridazine derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com These models can predict the activity of unsynthesized compounds, guiding the design of more potent analogues. nih.gov